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Calcium biphosphate

Food Science Fertilizer Technology Phosphate Chemistry

Formulators using slow-acting phosphates risk dense, poorly-risen goods. Calcium biphosphate (MCP) provides uniquely high water solubility (~18 g/L)-orders of magnitude above dicalcium or tricalcium phosphate-for immediate leavening action. • 60% CO₂ released within 2 min of mixing: fine, uniform crumb • Neutral flavor avoids citric off-notes of organic acid alternatives • FDA GRAS (21 CFR 182.1217) & INS 341(i) approved Procure with confidence from BenchChem.

Molecular Formula CaH3O4P
Molecular Weight 138.07 g/mol
CAS No. 7758-23-8
Cat. No. B1205293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium biphosphate
CAS7758-23-8
Synonymsacid calcium phosphate
calcium bisphosphate
calcium phosphate, monobasic
calcium superphosphate
monocalcium orthophosphate
Molecular FormulaCaH3O4P
Molecular Weight138.07 g/mol
Structural Identifiers
SMILESOP(=O)(O)O.[Ca]
InChIInChI=1S/Ca.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)
InChIKeyUUVBYOGFRMMMQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN DIL HYDROCHLORIC ACID;  MODERATELY SOL IN WATER;  SOL IN NITRIC ACID OR ACETIC ACID

Calcium Biphosphate Procurement Overview


Calcium biphosphate (CAS 7758-23-8), also known as monocalcium phosphate (MCP) or calcium dihydrogen phosphate, is an inorganic calcium phosphate salt with the chemical formula Ca(H2PO4)2 [1]. It is commonly produced in both an anhydrous form and as a monohydrate (Ca(H2PO4)2·H2O) [1]. This compound is officially recognized as a direct food additive by the U.S. FDA (21 CFR 182.1217) and as a food additive by the WHO/FAO (INS 341(i)), with permitted functions including leavening agent, acidity regulator, and nutrient supplement [2][3]. Its defining characteristic among the calcium phosphate family is its exceptionally high water solubility, which underpins its functional differentiation in both food science and agricultural applications.

Recognized food additive (FDA, WHO/FAO) for leavening, acidity regulation, and calcium fortification
Reported highest water solubility among calcium phosphates supports rapid ion-release applications
Available as anhydrous or monohydrate to control reaction kinetics in baking and material formulations

Calcium Biphosphate: Substitution Risks


Substituting calcium biphosphate with other calcium phosphate salts (e.g., dicalcium or tricalcium phosphate) or alternative acidity regulators (e.g., calcium citrate) is not a functionally neutral decision. The compound's defining property is its uniquely high water solubility within the calcium phosphate class [1]. As shown in Table 2, the anhydrous form (MCPA) exhibits a water solubility of ~17 g/L at 25°C, while the monohydrate (MCPM) is ~18 g/L [1]. In stark contrast, dicalcium phosphate dihydrate (DCPD) has a solubility of only ~0.088 g/L, and tricalcium phosphate (β-TCP) is nearly insoluble at ~0.0005 g/L [1]. This multi-order-of-magnitude difference in solubility directly governs its rapid ion release for leavening reactions, its immediate plant availability as a fertilizer, and its distinct buffering profile. Furthermore, compared to organic acid regulators like calcium citrate, calcium biphosphate offers a neutral flavor impact, preventing the introduction of undesirable citric notes in food formulations [2]. Therefore, selecting a generic alternative without accounting for these quantifiable performance gaps will likely result in product failure, whether it is a baked good that does not rise, a fertilizer with poor initial efficacy, or a food product with an altered flavor profile.

Other calcium phosphates (DCP, TCP)
Solubility profile may differ by orders of magnitude, potentially altering leavening speed, nutrient availability, or reaction kinetics.
Calcium citrate
Flavor impact context may not transfer; may introduce citric notes that alter sensory profiles in neutral-flavor applications.
Generic phosphate salts
Ion-release kinetics and acid reactivity may not match, limiting direct substitution in time-sensitive baking or cement setting formulations.

Calcium Biphosphate Evidence Guide


MCP vs. Dicalcium & Tricalcium Phosphate Solubility

Calcium biphosphate's functional advantage as a rapid leavening acid and an immediately available fertilizer source is directly attributable to its water solubility, which is several orders of magnitude greater than that of its closest calcium phosphate analogs. This property is the basis for its classification as a 'fast-acting' agent [1].

Solubility Comparison
Head-to-head
MCPM ~18 g/L vs DCPD ~0.088 g/L, β-TCP ~0.0005 g/L (205× & 36,000× difference)
Reported solubility context supports rapid leavening and immediate plant-available P fit.
25°C water data from orthophosphate review.
Food Science Fertilizer Technology Phosphate Chemistry

Leavening Kinetics: MCP Monohydrate vs. Anhydrous MCP

The selection between the monohydrate (MCP) and anhydrous (AMCP) forms of calcium biphosphate allows formulators to control the rate of carbon dioxide (CO2) evolution during baking. The monohydrate form provides an initial 'bench' reaction, while the coated anhydrous form delays the reaction for a strong 'oven spring' [1].

CO2 Release Profile
Head-to-head
AMCP: 15% (2 min), 35% (bench), 50% (oven); MCP: 60% (2 min), 0% (bench), 40% (oven)
Supports selection of monohydrate for early crumb structure or anhydrous for oven spring.
Model baking system with sodium bicarbonate.
Baking Science Food Chemistry Product Formulation

MCP as Agronomic Benchmark for Phosphate Fertilizers

In agricultural science, monocalcium phosphate is widely used as the reference standard (Relative Effectiveness = 1.00) against which other phosphate fertilizers are measured due to its high water solubility and immediate plant availability [1][2].

Agronomic Effectiveness
Class-level
MCP: RE = 1.00 benchmark; Phosphate rock: RE 0.01–0.02; PAPR: RE 0.45–0.76
Reported benchmark context for immediate P availability in first crop cycle.
Pot experiment, three soil pH levels.
Agronomy Soil Science Fertilizer Technology

Flavor Neutrality: Calcium Biphosphate vs. Calcium Citrate

When selecting an acidity regulator, the sensory impact on the final food product is a critical performance criterion. Calcium biphosphate provides pH modulation without contributing a foreign taste, a key differentiator from organic acid salts like calcium citrate [1].

Flavor Impact
Head-to-head
Calcium biphosphate: neutral taste; Calcium citrate: distinct citric note.
Reported flavor neutrality context supports sensory-sensitive food applications.
Qualitative comparative analysis.
Food Technology Sensory Science Product Development

Calcium Biphosphate: Proven Application Scenarios


Rapid Leavening Acid for Baking Powders

Procurement of calcium biphosphate monohydrate (MCP) is specifically warranted for applications requiring a fast initial reaction to create a fine, uniform crumb structure. As evidenced by its release of 60% of total CO2 within the first two minutes of mixing, it is the preferred component in double-acting baking powders, where it works in concert with a slower-acting acid [1]. Conversely, the anhydrous (AMCP) form, which delays 50% of its gas release until baking, is the specified leavening acid for self-rising flours, pancake batters, and refrigerated doughs where maximum oven spring and final product volume are critical [2]. Substituting with a slower acid like dicalcium phosphate dihydrate would result in insufficient early leavening and a dense, poorly textured final product.

Water-Soluble Phosphorus Source for Fertilizers

Due to its exceptionally high water solubility (~18 g/L) and status as the benchmark for agronomic effectiveness (RE = 1.00), calcium biphosphate is the ideal choice for formulating high-analysis, water-soluble fertilizers (e.g., triple superphosphate) and hydroponic nutrient solutions [1]. Its procurement is justified when immediate phosphorus availability to crops is the primary requirement. This is in stark contrast to dicalcium or tricalcium phosphates, whose solubilities are orders of magnitude lower (~0.088 g/L and ~0.0005 g/L, respectively), making them ineffective for foliar sprays or fertigation and relegating them to slow-release, soil-incorporated applications.

Neutral-Tasting Acidity Regulator & Calcium Fortificant

Calcium biphosphate is the preferred choice for food technologists formulating products where pH control is needed without altering the sensory profile. Its documented flavor neutrality makes it a superior choice over calcium citrate, which imparts a distinct citric taste, for applications such as neutral dairy beverages, processed cheese, canned vegetables, and delicate baked goods [1]. Furthermore, its regulatory approval as a nutrient supplement (INS 341(i)) supports its use in calcium-fortified foods and beverages, where it provides both functional pH control and nutritional value without compromising flavor [2].

Acid Component in Calcium Phosphate Cements

In materials science and biomedical engineering, the high acidity and solubility of monocalcium phosphate monohydrate (MCPM) are exploited to create reactive cement formulations. MCPM is a key acidic reactant that, when mixed with a less soluble basic calcium phosphate like β-tricalcium phosphate (β-TCP) or tetracalcium phosphate (TTCP), undergoes a dissolution-precipitation reaction to form a hardened matrix of hydroxyapatite or brushite [1]. This application relies on the quantifiable difference in solubility between the acidic MCPM and the basic component, a property not shared by other calcium phosphates, making it irreplaceable for this specific materials chemistry purpose.

Application
Selection Property
Validation Focus
Baking powder leavening
Rapid CO2 release reactivity
CO2 evolution profile verification
Water-soluble P fertilizer
High water solubility
Agronomic effectiveness benchmark
Neutral-tasting acidity regulator
Flavor neutrality
Sensory profile preservation
Acid reactant in CaP cements
High solubility and acidity
Setting reaction and phase formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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